4-(Tert-butyl)-5-(chloromethyl)oxazole
Description
4-(Tert-butyl)-5-(chloromethyl)oxazole is a substituted oxazole derivative characterized by a tert-butyl group at the 4-position and a chloromethyl group at the 5-position of the oxazole ring. The tert-butyl group confers steric bulk and lipophilicity, while the chloromethyl moiety serves as a reactive site for further functionalization.
Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
4-tert-butyl-5-(chloromethyl)-1,3-oxazole |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)11-5-10-7/h5H,4H2,1-3H3 |
InChI Key |
NRNSMDQTURHDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC=N1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-5-(chloromethyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with chloromethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.
Industrial Production Methods
Industrial production of 4-(Tert-butyl)-5-(chloromethyl)oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-5-(chloromethyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of oxazole derivatives with oxidized functional groups.
Reduction: Formation of saturated heterocyclic compounds.
Scientific Research Applications
4-(Tert-butyl)-5-(chloromethyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-5-(chloromethyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Substituent Variations in Oxazole Derivatives
Table 1: Key Structural and Physical Properties of Comparable Oxazoles
| Compound Name | CAS Number | Substituents (Oxazole Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|---|
| 4-(Tert-butyl)-5-(chloromethyl)oxazole | 224441-73-0 | 4-tert-butyl, 5-chloromethyl | C₈H₁₂ClNO | 173.64 | Reactive intermediate; steric bulk |
| 4-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole | 1107663-11-5 | 4-chloromethyl, 5-(4-Cl-phenyl) | C₁₀H₇Cl₂NO | 228.08 | Higher lipophilicity; halogenated aryl |
| 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole | 430535-13-0 | 4-chloromethyl, 5-(5-Cl-thienyl) | C₈H₅Cl₂NOS | 234.10 | Electron-rich thiophene; materials science |
| 4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | 174258-39-0 | 5-methyl, 2-(4-CF₃-phenyl) | C₁₂H₁₀ClF₃NO | 279.67 | Electron-withdrawing CF₃ group; pharmaceuticals |
Key Observations:
- Substituent Effects: Lipophilicity: The tert-butyl group in the target compound enhances lipophilicity (LogP ~3.1 predicted) compared to aryl-substituted analogs like 4-(4-chlorophenyl) derivatives .
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in 174258-39-0) reduce electron density on the oxazole ring, altering reactivity in coupling reactions .
Comparison with Oxadiazole Derivatives
Table 2: Oxazole vs. Oxadiazole Derivatives
| Compound Name | Heterocycle Type | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|---|
| 3-[4-(Tert-butyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole | Oxadiazole | 175204-40-7 | C₁₃H₁₅ClN₂O | Higher thermal stability; N-O-N linkage |
| 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole | Oxadiazole | 163619-94-1 | C₆H₉ClN₂O | Reduced steric bulk; simpler structure |
Key Observations:
- Stability : Oxadiazoles (e.g., 175204-40-7) are generally more thermally stable than oxazoles due to their resonance-stabilized N-O-N structure .
- Reactivity : The chloromethyl group in oxazoles (e.g., 224441-73-0) is more reactive in nucleophilic substitutions than oxadiazoles, where the ring’s electron-deficient nature may limit such reactions .
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